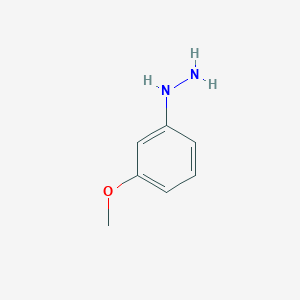

(3-Methoxyphenyl)hydrazine

描述

Historical Context and Evolution in Organic Synthesis

The historical significance of (3-Methoxyphenyl)hydrazine is intrinsically linked to the development of indole (B1671886) synthesis. The most prominent of these methods is the Fischer indole synthesis, a reaction discovered in 1883 by Emil Fischer. wikipedia.org This robust and versatile reaction involves the heating of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst to form an indole. wikipedia.orgnih.gov

The general mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A critical nih.govnih.gov-sigmatropic rearrangement follows, leading to a diimine intermediate that, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.org this compound and its substituted analogues quickly became indispensable tools for chemists, providing a reliable pathway to construct the indole scaffold, a core structure in many natural products and pharmaceuticals. nih.govsciencesnail.com

The preparation of phenylhydrazines itself was a subject of study. Early methods involved the reduction of diazonium salts, often using reagents like sodium sulfite (B76179). google.comorgsyn.org A typical synthesis for this compound involves diazotization of 3-methoxyaniline, followed by reduction with a reagent such as stannous chloride. prepchem.com Over the years, these foundational methods have been refined, but the fundamental role of phenylhydrazines like the 3-methoxy variant as key precursors in reactions like the Fischer indole synthesis has remained a cornerstone of organic chemistry. sci-hub.se

Contemporary Significance in Advanced Chemical Research

In modern chemical research, this compound continues to be a highly relevant molecule, primarily as a building block for creating compounds with significant biological activity. Its utility has expanded far beyond the traditional Fischer indole synthesis, finding applications in the synthesis of a diverse array of bioactive heterocycles. mdpi.comopenmedicinalchemistryjournal.com

A major area of its application is in medicinal chemistry. The indole core, readily accessible through reactions with this compound, is a privileged structure in drug discovery. For instance, the triptan class of antimigraine drugs is often synthesized using the Fischer indole synthesis. wikipedia.org Research has demonstrated the use of this compound to synthesize derivatives with potent anticancer, antioxidant, and antimicrobial properties. nih.govresearchgate.netmdpi.com For example, it has been used to create hydrazine-carbothioamide scaffolds that show promise as anticancer agents. nih.gov Furthermore, derivatives have been synthesized and investigated for their potential to inhibit the HER-2 overexpressed breast cancer cell line SKBr-3. nih.govnih.gov

The compound is also a key starting material for various other heterocyclic systems, not limited to indoles. It is used in the synthesis of pyrazolines, triazoles, and quinazolines, many of which are explored for their therapeutic potential. nih.govresearchgate.netmdpi.com This versatility cements the contemporary significance of this compound as a crucial intermediate for generating libraries of novel compounds for drug discovery programs and materials science. nih.goviucr.org

Scope of Current Academic Investigations

Current academic research continues to explore and expand the synthetic utility and applications of this compound. Investigations are multifaceted, focusing on the development of novel synthetic methodologies, the creation of complex molecular architectures, and the exploration of the biological activities of its derivatives.

One major research thrust is the design and synthesis of targeted therapeutic agents. Scientists are actively involved in the lead optimization of this compound derivatives to enhance their potency and selectivity against specific biological targets. nih.gov Studies have reported the synthesis of a series of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides and their evaluation against HER-2 overexpressed breast cancer cells, with some compounds showing greater potency than the standard drug 5-fluorouracil. nih.govnih.gov

Another area of intense investigation is the development of more efficient and novel synthetic protocols. This includes tandem reactions that combine multiple synthetic steps into a single pot, such as the hydroformylation–Fischer indole synthesis, to create complex 2,3-disubstituted indoles. sci-hub.se Researchers are also exploring its use in creating novel bioactive scaffolds, such as carbazole (B46965) hydrazine-carbothioamides and 1,2,4-triazol-5(4H)-ones, and evaluating their antioxidant, anticancer, and antimicrobial activities. nih.govnih.gov The synthesis of these complex molecules often involves multi-step reactions where this compound serves as a critical starting point. nih.govnih.gov These investigations highlight the enduring importance of this compound in pushing the boundaries of organic synthesis and medicinal chemistry.

Table 2: Examples of Bioactive Compounds Synthesized from this compound Precursors

| Compound Class | Synthetic Approach | Potential Application | Citation(s) |

|---|---|---|---|

| Indoles | Fischer Indole Synthesis | Antimigraine (Triptans), Anticancer | wikipedia.orgnih.gov |

| Hydrazinecarbothioamides | Condensation with thiosemicarbazides | Anticancer (HER-2 targeting) | nih.govnih.gov |

| Carbazole Hydrazines | Multi-step synthesis from carbazole | Antioxidant, Anticancer, Antimicrobial | nih.gov |

| Quinazolinones | Cyclization with dithiocarbamic acid derivatives | Analgesic | researchgate.net |

| 1,2,4-Triazol-5(4H)-ones | Dehydrocyclization of hydrazine (B178648) carboxamides | General Biological Profiling | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIOFCJOKUHZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311307 | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-39-1, 39232-91-2 | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxyphenyl Hydrazine and Its Precursors

Classical Preparation Routes

The traditional synthesis of (3-Methoxyphenyl)hydrazine predominantly relies on the diazotization of 3-methoxyaniline, followed by a reduction step. This well-established method offers a reliable pathway to the target molecule, with various reducing agents being employed to achieve the desired transformation.

Diazotization of 3-Methoxyaniline and Subsequent Reduction Pathways

The initial step in the classical synthesis involves the conversion of 3-methoxyaniline into its corresponding diazonium salt. This is typically achieved by treating the aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. ijprajournal.comquora.com The resulting 3-methoxyphenyldiazonium salt is a versatile intermediate that can be subjected to various reduction methods to yield this compound. numberanalytics.com

One of the most common and effective methods for the reduction of the 3-methoxyphenyldiazonium salt is the use of stannous chloride (SnCl₂), also known as tin(II) chloride. numberanalytics.comnptel.ac.in This reducing agent is favored for its ability to provide good yields of the corresponding arylhydrazine. wikipedia.org The reaction is typically carried out in a strongly acidic medium, usually concentrated hydrochloric acid.

In a typical procedure, a solution of 3-methoxyaniline is diazotized at low temperatures, and the resulting diazonium salt solution is then added to a chilled solution of stannous chloride dihydrate in concentrated hydrochloric acid. prepchem.com The this compound product often precipitates as a salt, which can then be isolated by filtration. A study describes the synthesis where 50.0 g of 3-methoxyaniline was converted to its diazonium salt and subsequently reduced with 100 g of stannous chloride dihydrate, yielding 49.1 g of this compound as an oil. prepchem.com

The stannous ion (Sn²⁺) acts as the reducing agent, being oxidized to the stannic ion (Sn⁴⁺), while the diazonium cation is reduced to the hydrazine (B178648). luc.edu

Table 1: Stannous Chloride Reduction of 3-Methoxyphenyldiazonium Salt

| Precursor | Reagents | Product | Yield | Reference |

|---|

Note: The yield reported is for the crude product as an oil.

An alternative to stannous chloride is the use of sulfite (B76179) or bisulfite salts, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), as the reducing agent. numberanalytics.comlibretexts.org This method is considered more environmentally friendly due to the avoidance of heavy metals like tin. google.com The reduction mechanism with sulfites is believed to involve the initial formation of a covalent azo-sulfite intermediate. nptel.ac.in This intermediate then undergoes further reduction and hydrolysis to yield the final arylhydrazine. nptel.ac.inlibretexts.org

The reaction conditions, particularly pH and temperature, are crucial for the success of this method. A patent describes a process where the diazonium salt of a methoxyphenylamine is first stabilized by forming a methoxyphenyldiazosulfite precipitate at a specific pH and temperature. This is followed by the addition of a hydrogen sulfite solution and adjustment of pH and temperature to form methoxyphenylhydrazine sulfite, which is then hydrolyzed to the final product. google.com This controlled process is reported to prevent the decomposition of the diazo compound and the formation of tar, leading to high yields. google.com

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include:

Temperature: The initial diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. ijprajournal.com During the reduction step, the temperature may be allowed to rise or is sometimes intentionally increased to drive the reaction to completion. For instance, in the sulfite reduction of benzenediazonium (B1195382) salts, the mixture is warmed to 60–70 °C. orgsyn.org

pH: The pH of the reaction medium is crucial, especially in sulfite reductions. Careful control of pH is necessary to facilitate the desired reaction pathway and prevent side reactions. nptel.ac.ingoogle.com For example, in the synthesis of phenylhydrazine (B124118), care must be taken to avoid excess alkali in the sodium sulfite solution, which can lead to tar formation. orgsyn.org

Reagent Stoichiometry: The molar ratios of the reactants, including the aniline precursor, sodium nitrite, acid, and the reducing agent, must be carefully controlled to ensure complete conversion and minimize the formation of byproducts. chemicalbook.com

Reaction Time: Sufficient reaction time is necessary for both the diazotization and the reduction steps to proceed to completion. For example, in the stannous chloride reduction method, the reaction mixture was allowed to stand for 16 hours after the addition of the reducing agent. prepchem.com

Transition Metal-Catalyzed Synthesis

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions as powerful tools for the formation of carbon-nitrogen (C-N) bonds. These methods can offer alternative pathways to arylhydrazines, sometimes with improved functional group tolerance and milder reaction conditions compared to classical methods.

Palladium-Mediated C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N,N-diarylhydrazines, which are derivatives of arylhydrazines. figshare.comacs.orgnih.gov While the direct synthesis of this compound via this method is not explicitly detailed in the provided results, the principles can be extended. These reactions typically involve the coupling of an aryl halide or tosylate with a hydrazine derivative in the presence of a palladium catalyst and a suitable ligand.

For example, a palladium-catalyzed C-N bond coupling reaction between arylhydrazines and aryl tosylates has been developed for the synthesis of unsymmetrical N,N-diarylhydrazines, achieving yields of up to 95%. acs.orgnih.gov This suggests the potential for developing a palladium-catalyzed method for the direct synthesis of this compound by coupling a suitable 3-methoxyphenyl (B12655295) electrophile with hydrazine or a protected hydrazine equivalent. Further research in this area could provide a valuable alternative to the classical diazotization-reduction sequence.

Hydrogenation Strategies with Heterogeneous Catalysts

A common and industrially viable route to this compound involves the reduction of a suitable precursor, such as 3-methoxynitrobenzene. This reduction is typically achieved through catalytic hydrogenation using heterogeneous catalysts. acs.orgunimi.it The primary product of this hydrogenation is 3-methoxyaniline, which can then be converted to the desired hydrazine. prepchem.com

Platinum-based catalysts are highly effective for the hydrogenation of nitroarenes. mdpi.comnih.govresearchgate.net These catalysts, often supported on materials like carbon (Pt/C), exhibit high activity and can promote the selective reduction of the nitro group to an amino group. mdpi.comresearchgate.net

The efficiency of platinum catalysts can be enhanced by modifying the catalyst support or by using bimetallic systems. For example, platinum nanoparticles dispersed on nitrogen-doped carbon have shown high activity and stability for the hydrogenation of various nitroaromatics. mdpi.com The nitrogen doping is believed to improve the dispersion of the platinum nanoparticles and enhance the interaction between the metal and the support. mdpi.com

Another approach involves the use of hybrid catalysts, where platinum nanoparticles are modified with organic ligands. acs.org These ligand-capped nanoparticles can exhibit superior activity and chemoselectivity compared to traditional catalysts. acs.org Density Functional Theory (DFT) calculations have suggested that these benefits arise from facilitated H₂ activation and controlled adsorption of the reactants on the modified catalyst surface. acs.org

The selective hydrogenation of a nitro group in the presence of other functional groups requires careful control of the reaction parameters. mdpi.comresearchgate.netfrontiersin.org These parameters include temperature, pressure, solvent, and the choice of catalyst.

Temperature and Pressure: Increasing the temperature and hydrogen pressure generally increases the rate of hydrogenation. mdpi.com However, milder conditions are often preferred to enhance selectivity and avoid over-reduction or side reactions. acs.org Continuous-flow reactors offer precise control over these parameters, leading to improved safety and efficiency. researchgate.netresearchgate.net

Solvent: The choice of solvent can significantly influence the reaction. acs.org Protic solvents like ethanol (B145695) and water are often used in hydrogenation reactions. acs.org In some cases, solvent-free conditions are employed to develop more environmentally friendly processes. mdpi.com

Catalyst Modifiers: The selectivity of hydrogenation can be improved by the addition of catalyst modifiers or promoters. acs.org For example, the presence of a base can influence the heterolytic cleavage of hydrogen, which can be beneficial for the reduction process. acs.org

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pt/N-CMK-3-2 | Nitrobenzenes with -CH₃, -NH₂, and -CH₃O groups | Corresponding anilines | Excellent yield (>99%) and high stability, allowing for reuse. | mdpi.com |

| Fe(OH)x/Pt | Various substituted nitroarenes | Corresponding anilines | High chemoselectivity due to the FeIII-OH-Pt interfaces. | nih.gov |

| Mn-1 | Alkyl-substituted nitroarenes | Corresponding anilines | Excellent yields (up to 97%) under relatively mild conditions. | acs.org |

| 1% AuPd/TiO₂ | Nitrobenzene | Aniline | >99% yield after 15 hours at 90 °C and 3 bar H₂. | mdpi.com |

Emerging Synthetic Approaches

Beyond the more established methods, new synthetic strategies for arylhydrazines are continually being developed. These emerging approaches often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

A promising method for the direct synthesis of arylhydrazides, which are precursors to arylhydrazines, involves the electrophilic amination of arenes with diethyl azodicarboxylate (DEAD). oup.comorganic-chemistry.orgthieme-connect.desapub.orgacs.orgnih.gov This reaction typically requires the use of a Lewis acid catalyst to activate the aromatic ring towards electrophilic attack.

Scandium triflate has been shown to be an efficient and reusable catalyst for this transformation, providing excellent yields and high regioselectivity under mild conditions. oup.com Another effective catalyst system involves the use of boron trifluoride etherate (BF₃•O(Et)₂), which can promote the reaction of DEAD with activated aromatic compounds to afford monoarylhydrazides in good to high yields. sapub.orgresearchgate.net More recently, a combination of potassium bisulfate (KHSO₄) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been reported as a mild and efficient system for the amination of a broad range of arenes with DEAD. acs.orgresearchgate.net

The reaction of anisole (B1667542) (methoxybenzene), a close structural analog of the target's precursor, with DEAD in the presence of KHSO₄/HFIP gives a high yield of the corresponding hydrazide, with a notable preference for the para-substituted product over the ortho-substituted one. acs.org This highlights the potential of this method for the regioselective synthesis of substituted arylhydrazines.

| Arene | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Anisole | Sc(OTf)₃ | p-Anisyl hydrazide | 90% (first cycle) | oup.com |

| Anisole | BF₃•O(Et)₂ | Monoarylhydrazide | 64% | sapub.org |

| Anisole | KHSO₄/HFIP | Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate and Diethyl 1-(2-methoxyphenyl)hydrazine-1,2-dicarboxylate (4.9:1) | 96% | acs.org |

| m-Xylene | BF₃•O(Et)₂ | Hydrazide product | Excellent | sapub.org |

| Mesitylene | KHSO₄/HFIP | Diethyl 1-mesitylhydrazine-1,2-dicarboxylate | 95% | acs.org |

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising alternative to traditional solvent-based methods by reducing or eliminating the need for solvents, potentially leading to smaller reactors and less waste. mdpi.com While a complete, single-step mechanochemical synthesis of this compound from its precursors is not extensively documented, the principles have been successfully applied to key steps in related syntheses.

The diazotization of anilines, a critical step in forming the diazonium salt intermediate, has been achieved through mechanochemical means. Solid-state diazotization can be performed by grinding an aniline derivative with sodium nitrite and an acid catalyst like p-toluenesulfonic acid at low temperatures. icrc.ac.ir This method avoids the use of strong, corrosive inorganic acids and large volumes of solvent. icrc.ac.ir For instance, the grinding of nitroanilines with p-toluenesulfonic acid and sodium nitrite effectively produces the corresponding diazonium salts, which are then used to synthesize azo dyes. icrc.ac.ir This solvent-free approach demonstrates the feasibility of generating the (3-methoxyphenyl)diazonium salt intermediate via mechanochemistry.

Furthermore, the reactivity of anilines in mechanochemical reactions has been demonstrated in the synthesis of other derivatives. For example, ureas and thioureas can be synthesized in high yields by ball milling anilines with isocyanates or isothiocyanates, often in the absence of any solvent. beilstein-journals.org These findings underscore the potential for developing a fully mechanochemical route for this compound synthesis.

The table below summarizes findings from related mechanochemical syntheses, illustrating the potential of this technique.

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| Diazotization | Aniline derivatives, NaNO₂, p-TsA | Grinding, 0°C | Formation of diazonium salt | icrc.ac.ir |

| Urea (B33335) Synthesis | 3-aminopyridine, 4-methylphenyl isocyanate | Ball milling, 60 min, 18 Hz | Quantitative yield of urea product | beilstein-journals.org |

| Thiourea Synthesis | 4-methoxyaniline, CS₂ | Ball milling, 40 min | High yield (87-94%) of thiourea | beilstein-journals.org |

| Hydrazone Synthesis | Hydrazines, Aldehydes | Ball milling, 90-180 min | Quantitative yields of hydrazones | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several approaches to synthesizing this compound and its precursors align with these principles, emphasizing atom economy, use of safer reagents, and improved reaction conditions.

Synthesis of Precursor (3-Methoxyaniline)

The primary precursor, 3-methoxyaniline, is typically synthesized by the reduction of 3-nitroanisole (B147296). A classic and relatively green method for this transformation is the Bechamp reduction, which uses iron filings in a slightly acidic medium, such as methanol (B129727) and hydrochloric acid. chemicalbook.com This method is often preferred over reductions using other metals due to the lower toxicity and cost of iron. The synthesis of 3-nitroanisole itself can be achieved from m-nitrochlorobenzene under high pressure, a process that can be optimized for efficiency. google.com

Diazotization and Reduction

The core synthesis of this compound from 3-methoxyaniline involves two key steps: diazotization and reduction. Green chemistry principles can be applied to both.

Diazotization: Traditional diazotization uses sodium nitrite with strong mineral acids like hydrochloric acid. google.comthieme-connect.de Greener alternatives include using solid acids like p-toluenesulfonic acid, which can be handled more safely and potentially recycled. icrc.ac.ir Another innovative approach involves using nitrogen dioxide (NO₂) from waste gas streams as the diazotizing agent in a wet scrubber containing the aniline, turning a pollutant into a useful reagent. acs.org

Reduction of the Diazonium Salt: This is the most critical step in forming the hydrazine.

Sulfite Reduction: The most common and industrially applied method involves reducing the (3-methoxyphenyl)diazonium salt with sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). google.comthieme-connect.de This process, a variation of the Fischer hydrazine synthesis, is considered environmentally acceptable as it avoids heavy metals and uses readily available, low-cost reagents. google.comgoogle.com A patent describes the synthesis of 3-methoxyphenyl hydrazine hydrochloride by first reacting 3-methoxyaniline with hydrochloric acid and sodium nitrite, followed by reduction with sodium sulfite, achieving a yield of 92.2%. google.com

Catalytic Hydrogenation: A highly efficient and environmentally friendly method is the catalytic hydrogenation of the methoxyphenyldiazo compound. Using a platinum-based catalyst, the diazonium salt can be reduced to the corresponding hydrazine with high yield and purity, avoiding the formation of tar byproducts associated with the decomposition of diazo compounds. google.com

Novel Reducing Agents: Research into novel green reducing agents has identified promising alternatives. For instance, Fe-core/carbon-shell nanoparticles have been used for the hydrodediazoniation (a related reduction) of arenediazonium salts in aqueous solutions, offering a simple and environmentally friendly method. researchgate.net

The following table compares different green reduction methods for converting the diazonium salt to this compound.

| Reduction Method | Reducing Agent(s) | Key Advantages | Reference |

| Sulfite Reduction | Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) | Low cost, readily available reagents, avoids heavy metals. | google.comthieme-connect.de |

| Catalytic Hydrogenation | H₂ gas, Platinum-based catalyst | High yield, high purity, environmentally friendly, no tar formation. | google.com |

| Nanoparticle Reduction | Fe-core/carbon-shell nanoparticles | Simple method, performed in water. | researchgate.net |

By integrating these mechanochemical and green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically competitive.

Chemical Reactivity and Derivatization Strategies of 3 Methoxyphenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The primary reactivity of (3-methoxyphenyl)hydrazine stems from the lone pair of electrons on the terminal nitrogen atom of the hydrazine group, which acts as a potent nucleophile. This allows it to readily react with a variety of electrophilic species.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. researchgate.netwikipedia.org

The reaction between this compound and a carbonyl compound initially yields a (3-methoxyphenyl)hydrazone. wikipedia.orgwikipedia.org This reaction is typically catalyzed by a small amount of acid. researchgate.netnih.gov These hydrazones are often stable, crystalline solids and serve as crucial intermediates in more complex syntheses. wikipedia.org

A paramount application of this reaction is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles. wikipedia.orgbyjus.com In this process, the initially formed (3-methoxyphenyl)hydrazone undergoes an acid-catalyzed intramolecular rearrangement ( nih.govnih.gov-sigmatropic rearrangement) followed by the elimination of ammonia (B1221849) to yield a substituted indole. nih.govbyjus.comjk-sci.com For instance, the reaction of this compound with a ketone like ethyl pyruvate (B1213749) under acidic conditions leads to the formation of a corresponding methoxy-substituted indole. nih.gov

The general mechanism involves:

Formation of the phenylhydrazone from the phenylhydrazine (B124118) and the carbonyl compound. byjus.com

Tautomerization of the hydrazone to its enamine form. nih.gov

A nih.govnih.gov-sigmatropic rearrangement that forms a new C-C bond. jk-sci.com

Loss of ammonia and subsequent aromatization to form the stable indole ring. nih.gov

Table 1: Examples of Hydrazone Formation and Subsequent Indole Synthesis

| Carbonyl Compound | Intermediate Hydrazone | Final Indole Product |

|---|---|---|

| Acetone | Acetone (3-methoxyphenyl)hydrazone | 2-Methyl-6-methoxyindole |

| Cyclohexanone | Cyclohexanone (3-methoxyphenyl)hydrazone | 7-Methoxy-1,2,3,4-tetrahydrocarbazole |

Substituents on both the phenylhydrazine and the carbonyl reactant can significantly influence the course and rate of the condensation reaction and subsequent transformations like the Fischer indole synthesis.

Substituents on the Phenyl Ring: The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound is an electron-donating group. This increases the nucleophilicity of the hydrazine moiety, potentially accelerating the initial condensation step. However, its position can also direct the cyclization in the Fischer indole synthesis, sometimes leading to mixtures of regioisomers or unexpected products. nih.gov For example, studies on methoxy-substituted phenylhydrazones have shown that cyclization can occur at a position adjacent to the methoxy group, which might be considered an "abnormal" cyclization pathway. nih.gov

Substituents on the Carbonyl Compound: The nature of the carbonyl compound is also critical. Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. nih.gov Conversely, bulky steric groups near the carbonyl function can hinder the reaction. wikipedia.org In the context of N-acylhydrazone formation, studies have shown that an electron-withdrawing nitro group on the aldehyde-derived portion strengthens intramolecular hydrogen bonds and increases the compound's susceptibility to hydrolysis compared to an electron-donating methyl group. beilstein-journals.orgnih.gov

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl-(3-methoxyphenyl)hydrazines, also known as hydrazides. google.comnih.gov The reaction is often performed in the presence of a base to neutralize the HCl byproduct. Care must be taken as diacylation can occur, especially with reactive acylating agents. orgsyn.org These hydrazides are stable compounds and important precursors for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base provides the corresponding N-sulfonyl-(3-methoxyphenyl)hydrazides. google.com Sulfonyl hydrazides are versatile reagents in organic synthesis, serving as sources of sulfonyl radicals and as intermediates in the Shapiro and Bamford-Stevens reactions. researchgate.netacs.org

Table 2: Acylation and Sulfonylation of this compound

| Reagent | Product Class | Example Product |

|---|---|---|

| Acetyl chloride | Acylhydrazide | 1-Acetyl-2-(3-methoxyphenyl)hydrazine |

| Benzoyl chloride | Acylhydrazide | 1-Benzoyl-2-(3-methoxyphenyl)hydrazine |

| Benzenesulfonyl chloride | Sulfonylhydrazide | N'-(3-methoxyphenyl)benzenesulfonohydrazide |

Reactions with Isocyanates and Isothiocyanates

This compound undergoes addition reactions with isocyanates and isothiocyanates, where the terminal nitrogen atom attacks the electrophilic carbon of the cumulene system.

Reaction with Isocyanates: The addition to an isocyanate (R-N=C=O) produces a 4-substituted-1-(3-methoxyphenyl)semicarbazide.

Reaction with Isothiocyanates: The analogous reaction with an isothiocyanate (R-N=C=S) yields a 4-substituted-1-(3-methoxyphenyl)thiosemicarbazide. arkat-usa.org These thiosemicarbazide (B42300) derivatives are valuable intermediates for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiadiazoles and triazoles. arkat-usa.org

Oxidative Transformations

The hydrazine moiety is susceptible to oxidation, and the reaction outcome depends on the oxidizing agent and conditions. While mild oxidation can lead to the formation of diazene (B1210634) intermediates, stronger oxidation can cleave the N-N bond. In the context of advanced coordination chemistry, phenylhydrazine derivatives can be oxidized in the presence of metal centers. For example, a chromium(IV) hydrazido complex can be oxidized by benzyl (B1604629) bromide to a reactive chromium(V) hydrazido intermediate, which can then be used to form new C-N bonds and synthesize multisubstituted hydrazine derivatives. acs.orgacs.org Phenylhydrazines can also participate in oxidative C-H arylation reactions, acting as an aryl source under specific catalytic conditions. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Cyclohexanone |

| Ethyl pyruvate |

| Acetone (3-methoxyphenyl)hydrazone |

| Cyclohexanone (3-methoxyphenyl)hydrazone |

| Ethyl pyruvate (3-methoxyphenyl)hydrazone |

| 2-Methyl-6-methoxyindole |

| 7-Methoxy-1,2,3,4-tetrahydrocarbazole |

| Ethyl 6-methoxyindole-2-carboxylate |

| Acetyl chloride |

| Benzoyl chloride |

| Benzenesulfonyl chloride |

| p-Toluenesulfonyl chloride |

| 1-Acetyl-2-(3-methoxyphenyl)hydrazine |

| 1-Benzoyl-2-(3-methoxyphenyl)hydrazine |

| N'-(3-methoxyphenyl)benzenesulfonohydrazide |

| N'-(3-methoxyphenyl)-4-methylbenzenesulfonohydrazide |

| Isocyanate |

| Isothiocyanate |

| 4-substituted-1-(3-methoxyphenyl)semicarbazide |

| 4-substituted-1-(3-methoxyphenyl)thiosemicarbazide |

| Benzyl bromide |

| Ammonia |

| Water |

| 1,3,4-Oxadiazoles |

| Thiadiazoles |

Reductive Transformations

The hydrazine functional group in this compound can undergo various reductive transformations, most notably the cleavage of the nitrogen-nitrogen bond to form anilines or the reduction of derived hydrazones.

The reduction of arylhydrazines to the corresponding anilines is a synthetically useful transformation that involves the cleavage of the N-N single bond. This can be achieved using various reducing agents. A notable method employs low-valent titanium, prepared in situ from titanium(IV) chloride and magnesium powder, which smoothly reduces phenylhydrazines to anilines under mild conditions with good functional group tolerance. researchgate.net Another effective reagent is an aqueous solution of titanium(III) trichloride. rsc.org

Reaction Scheme: Reduction of this compound to 3-Methoxyaniline this compound + Reducing Agent → 3-Methoxyaniline + Byproducts

This conversion is significant as 3-methoxyaniline is an important intermediate in the synthesis of dyes and pharmaceuticals. nih.gov

Table 2: Reagents for the Reduction of Phenylhydrazines to Anilines

| Reagent System | Key Features | Reference |

|---|---|---|

| TiCl4 / Mg powder | Mild conditions, good to excellent yields, tolerates various functional groups | researchgate.net |

| Aqueous TiCl3 | Effective for N-N bond cleavage | rsc.org |

This compound readily condenses with aldehydes and ketones to form (3-methoxyphenyl)hydrazones. The carbon-nitrogen double bond (C=N) in these hydrazones can be selectively reduced to a single bond, yielding the corresponding substituted hydrazines. This contrasts with the Wolff-Kishner reduction, where the hydrazone intermediate is fully reduced to a methylene (B1212753) group under harsh basic conditions. wikipedia.org

For the selective reduction of the C=N bond, milder and more specific reducing agents are required. Reagents such as sodium cyanoborohydride (NaBH3CN) and various amine borane (B79455) complexes are effective for this purpose. nih.govresearchgate.netnsf.gov These methods are particularly valuable as they preserve the N-N bond while transforming the hydrazone into a substituted hydrazine, which can be a useful synthetic intermediate.

Table 3: Reagents for Selective Reduction of Hydrazone C=N Bond

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Acidic pH (e.g., pH 3) | Substituted Hydrazine | nih.govresearchgate.net |

| Primary Amine Borane Complexes | In situ generation, moderately low pH | Substituted Hydrazine | nih.govnsf.gov |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by both the methoxy (-OCH3) and hydrazine (-NHNH2) groups. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.comlibretexts.org

Deprotonation of the intermediate to restore aromaticity. masterorganicchemistry.com

The rate and regioselectivity of the substitution are determined by the nature of the substituents already present on the ring.

Substituents on a benzene (B151609) ring influence the position of subsequent electrophilic attacks. They are classified as either ortho-, para-directing or meta-directing. libretexts.orgaakash.ac.in

The methoxy group (-OCH3) is a strong activating group and is ortho-, para-directing. This is due to the interplay of two effects:

Resonance Effect (+M/+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This increases the electron density on the ring, particularly at the ortho and para positions, making them more nucleophilic and stabilizing the carbocation intermediate formed upon electrophilic attack at these positions. aakash.ac.inresearchgate.net

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.

In this compound, both the -OCH3 group at position 3 and the -NHNH2 group at position 1 are ortho-, para-directing. The hydrazine group is also a strong activating group. Therefore, electrophilic substitution will be directed to the positions that are ortho or para to these activating groups, namely positions 2, 4, and 6. The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance often playing a role in favoring the para position over the ortho positions.

Table 4: Directive Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Directive Effect | Influence on Reactivity |

|---|---|---|---|

| -OCH3 (Methoxy) | Electron-Donating | Ortho, Para | Activating |

| -NHNH2 (Hydrazino) | Electron-Donating | Ortho, Para | Activating |

| -NO2 (Nitro) | Electron-Withdrawing | Meta | Deactivating |

Functionalization at Ortho and Para Positions

The presence of both the hydrazine and methoxy groups strongly activates the aromatic ring of this compound towards electrophilic aromatic substitution. Both groups are ortho, para-directing. With the hydrazine group at position 1 and the methoxy group at position 3, the directing effects converge on positions 2, 4, and 6, making them the most nucleophilic sites on the ring.

While intermolecular electrophilic substitution reactions such as halogenation or nitration are theoretically favorable at these positions, one of the most significant and well-documented reactions involving functionalization at these sites is the Fischer indole synthesis . This reaction provides a powerful method for creating indole structures, which are prevalent in pharmaceuticals and biologically active compounds. wikipedia.orgthermofisher.com

In the Fischer indole synthesis, this compound is first condensed with an aldehyde or ketone to form a phenylhydrazone. alfa-chemistry.com Under acidic conditions, this intermediate undergoes a uwindsor.cauwindsor.ca-sigmatropic rearrangement followed by an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks an imine carbon. wikipedia.org The regioselectivity of this cyclization is dictated by the position of the substituents on the phenyl ring.

For this compound, cyclization can occur at either the C2 or C6 position, both of which are ortho to the hydrazine group and ortho/para to the methoxy group. This leads to the formation of two possible regioisomeric indoles, as detailed in the table below. The specific outcome can be influenced by the reaction conditions and the structure of the carbonyl partner. thermofisher.comuwindsor.ca

| Position of Attack | Product Structure | Product Name | Notes |

|---|---|---|---|

| C2 (ortho to -NHNH₂, ortho to -OCH₃) |  | 4-Methoxyindole derivative | Cyclization occurs at the position between the two activating groups. |

| C6 (ortho to -NHNH₂, para to -OCH₃) |  | 6-Methoxyindole derivative | Cyclization occurs at the position para to the methoxy group, which is often sterically more accessible. |

In contrast, reactions like the Vilsmeier-Haack reaction , when applied to hydrazones derived from phenylhydrazines, typically result in formylation at the α-carbon of the carbonyl partner, leading to the synthesis of 4-formylpyrazoles. researchgate.netwikipedia.org This demonstrates that under certain conditions, the nucleophilicity of the hydrazone backbone can be exploited over direct substitution on the activated aromatic ring.

Exploiting Hard-Soft Acid-Base (HSAB) Principles in Reactivity

The Hard and Soft Acids and Bases (HSAB) principle is a valuable qualitative framework for predicting the reactivity of chemical species with multiple reactive sites. wikipedia.orglibretexts.org It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. This principle can be effectively applied to understand the derivatization of this compound, which possesses several distinct nucleophilic centers: the two nitrogen atoms of the hydrazine group and the π-system of the aromatic ring.

These sites can be classified based on their hardness:

N-1 Nitrogen (attached to the ring): The anion formed upon deprotonation of this nitrogen is a hard base . Its charge is relatively localized, and nitrogen is a highly electronegative atom.

N-2 Nitrogen (terminal): This nitrogen is generally considered a borderline or softer base compared to the N-1 anion. It is less sterically hindered and its lone pair is more available.

Aromatic Ring (C2, C4, C6): The π-electron cloud of the benzene ring is highly polarizable and is classified as a soft base .

This differentiation allows for the prediction of regioselectivity in reactions with various electrophiles (Lewis acids).

A key research finding that illustrates this principle is the reaction of substituted phenylhydrazines with dimethyl carbonate (DMC). unive.it DMC is an ambident electrophile with a hard electrophilic center (the carbonyl carbon) and a soft electrophilic center (the methyl carbon). Studies have shown that para-substituted phenylhydrazines, under basic conditions where the N-1 nitrogen is deprotonated, react exclusively at the hard carbonyl carbon. This hard-hard interaction leads to carboxymethylation at the N-1 position. This finding strongly suggests that the N-1 anion of this compound will also behave as a hard nucleophile. unive.it

Conversely, reactions with classic soft electrophiles are expected to favor interaction with the soft nucleophilic sites of the molecule. Michael acceptors, such as α,β-unsaturated carbonyl compounds, are characteristic soft electrophiles. nih.govnih.gov The reaction of phenylhydrazines with these acceptors typically proceeds via attack from the terminal N-2 nitrogen onto the β-carbon of the unsaturated system, followed by cyclization to form pyrazolines. This pathway is consistent with a soft-soft interaction, as the N-2 nitrogen is softer than the N-1 anion and the β-carbon of a Michael acceptor is a soft electrophilic site.

The following table summarizes the expected reactivity of this compound's nucleophilic sites with different classes of electrophiles based on HSAB principles.

| Nucleophilic Site | HSAB Character | Preferred Electrophile (Acid) Type | Example Reaction |

|---|---|---|---|

| N-1 Anion (-N⁻-NH₂) | Hard Base | Hard Acid (e.g., Acyl Halides, Carbonyls) | Carboxymethylation with Dimethyl Carbonate unive.it |

| N-2 Atom (-NH-NH₂) | Borderline/Soft Base | Soft Acid (e.g., Michael Acceptors) | Addition to α,β-unsaturated ketones (Pyrazoline formation) |

| Aromatic Ring (π-system) | Soft Base | Soft Acid (e.g., Br⁺, NO₂⁺ in EAS) | Fischer Indole Synthesis (intramolecular) |

By selecting electrophiles with the appropriate hard or soft character, chemists can strategically target different positions on the this compound molecule to achieve desired derivatizations, whether on the hydrazine side chain or the aromatic ring.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of (3-Methoxyphenyl)hydrazine, containing both a nucleophilic hydrazine (B178648) group and an aromatic ring, allows it to be a foundational component in the construction of various heterocyclic scaffolds. It serves as the nitrogen source in numerous annulation strategies, leading to the formation of stable and functionally diverse five- and six-membered rings.

One of the most classic and widely used applications of arylhydrazines, including this compound, is in the Fischer indole (B1671886) synthesis. This reaction, discovered by Emil Fischer in 1883, produces the indole aromatic heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions wikipedia.orgnih.govbyjus.com. The process begins with the condensation of this compound with a carbonyl compound to form the corresponding (3-methoxyphenyl)hydrazone. wikipedia.orgalfa-chemistry.com This intermediate, upon treatment with a Brønsted or Lewis acid catalyst (such as HCl, H₂SO₄, polyphosphoric acid, or zinc chloride), undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgnih.govbyjus.com

The position of the methoxy (B1213986) group on the phenyl ring directs the cyclization. Starting with this compound, the Fischer synthesis can theoretically lead to two isomeric methoxy-substituted indoles (4-methoxyindole and 6-methoxyindole). The regiochemical outcome is influenced by the specific ketone or aldehyde used and the reaction conditions. The electronic properties of the methoxy group, an electron-donating substituent, can affect the stability of the intermediates and the reaction pathway. nih.gov Research has shown that in the Fischer indole synthesis of phenylhydrazones with electron-donating groups, cyclization tends to occur toward the activated benzene (B151609) ring. nih.gov This method is pivotal for accessing substituted indoles, which are core structures in many pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.orgnih.gov

Table 1: Examples of Fischer Indole Synthesis using this compound Analogs

| Carbonyl Compound | Acid Catalyst | Product |

| Pyruvic acid | H₂SO₄ | 5-Methoxyindole-2-carboxylic acid |

| Cyclohexanone | Polyphosphoric acid | 7-Methoxy-1,2,3,4-tetrahydrocarbazole |

| Acetone | ZnCl₂ | 5-Methoxy-2-methylindole |

| Butan-2-one | Acetic Acid/HCl | 5-Methoxy-2,3-dimethylindole |

This compound is a fundamental precursor for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. These five-membered heterocycles are of significant interest due to their prevalence in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govmdpi.commeddocsonline.orgscholarsresearchlibrary.com

The most direct and common method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester). nih.govmdpi.com When this compound reacts with a 1,3-dicarbonyl compound, a condensation reaction occurs, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.comgoogle.com

The reaction with unsymmetrical 1,3-dicarbonyl compounds can result in the formation of two regioisomers. The regioselectivity is dependent on the differential reactivity of the two carbonyl groups and the reaction conditions employed. This method provides a versatile and straightforward route to a wide variety of 1-(3-methoxyphenyl)-substituted pyrazoles. mdpi.com

Pyrazolines, the dihydro derivatives of pyrazoles, are readily synthesized through the reaction of hydrazines with chalcones (α,β-unsaturated ketones). researchgate.netnih.gov Chalcones are prepared via a base-catalyzed Claisen-Schmidt condensation of an aldehyde with a ketone. The subsequent reaction of the chalcone (B49325) with this compound, typically in a solvent like ethanol (B145695) or acetic acid, proceeds through a Michael addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. researchgate.netbeilstein-journals.org These reactions are a cornerstone for creating 1,3,5-trisubstituted pyrazoline derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net

Table 2: Synthesis of Pyrazoles and Pyrazolines

| Reactant 1 | Reactant 2 | Product Type | Heterocycle Formed |

| This compound | Acetylacetone (a 1,3-dicarbonyl) | Cyclocondensation | 1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate (B1235776) (a 1,3-dicarbonyl) | Cyclocondensation | 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| This compound | Chalcone (an α,β-unsaturated ketone) | Michael Addition/Cyclization | 1-(3-Methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

This compound also serves as a key reagent in the synthesis of six-membered pyridazine (B1198779) and dihydropyridazinone heterocycles. These structures are present in a number of biologically active compounds and approved drugs. nih.gov The synthesis generally involves the reaction of the hydrazine with a 1,4-dicarbonyl compound or its equivalent.

For instance, the reaction of this compound with γ-ketoacids or γ-ketoesters leads to the formation of dihydropyridazinone derivatives. The initial step is the formation of a hydrazone with the ketone functionality, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester or carboxylic acid group, resulting in the formation of the six-membered ring. These dihydropyridazinone cores can be further modified or aromatized to pyridazines.

This compound is an important starting material for the multi-step synthesis of more complex heterocycles like thiazolidinones and azetidinones (β-lactams).

For the synthesis of thiazolidinones , this compound is first converted into a hydrazone by reacting it with an appropriate aldehyde or ketone. This hydrazone can then be transformed into a thiosemicarbazone. The cyclocondensation of these thiosemicarbazones with α-haloacetic acids (like chloroacetic acid) or their esters is a common method to furnish the thiazolidinone ring. mdpi.com

The synthesis of azetidinones often utilizes the Staudinger cycloaddition, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine. derpharmachemica.com In this context, this compound is used to prepare a hydrazone by condensation with an aldehyde. This hydrazone acts as the precursor to the imine component required for the Staudinger reaction. The reaction of this imine with a ketene, often generated in situ from an acyl chloride and a tertiary amine, yields the four-membered β-lactam ring of the azetidinone. derpharmachemica.com

Formation of Thiosemicarbazides and Related Structures

This compound is a key precursor in the synthesis of substituted thiosemicarbazides, which are important intermediates for creating a variety of heterocyclic compounds, including thiadiazoles and triazoles. These structures are of great interest due to their wide range of biological activities.

A notable example is the synthesis of 1-(3-Trifluoromethylbenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide. This compound is prepared through the reaction of 3-trifluoromethylbenzoic acid hydrazide with 3-methoxyphenyl (B12655295) isothiocyanate. The reaction is typically carried out by heating the substrates in an ethanol medium, leading to the formation of the target thiosemicarbazide (B42300) in good yield. nih.gov This synthetic route highlights the utility of the (3-methoxyphenyl) moiety in creating complex molecules with potential pharmaceutical applications. nih.gov

Table 1: Properties of a Synthesized (3-Methoxyphenyl)thiosemicarbazide Derivative

Reagent for Medicinal Chemistry Scaffolds

The this compound scaffold is integral to the design and synthesis of novel compounds with potential therapeutic value. Its incorporation into various molecular frameworks has led to the development of agents targeting a range of diseases.

Design and Synthesis of Potential Pharmaceutical Agents

The development of novel treatments for neurodegenerative disorders like Alzheimer's disease is a significant area of research. This compound derivatives have been explored as foundational structures for neuroprotective agents, particularly as cholinesterase inhibitors. Asymmetric biscarbothioamides derived from this compound have been designed and synthesized as potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

The search for new antimicrobial agents is critical for combating infectious diseases. Phenylhydrazide-containing scaffolds have been identified as promising for the development of new drugs against Leishmaniasis, a parasitic disease. nih.gov Research into anthranyl phenylhydrazides has shown that this class of compounds can exhibit potent activity against Leishmania amazonensis, suggesting that derivatives incorporating the (3-methoxyphenyl) group could be a fruitful area for further investigation. nih.gov

In the antibacterial domain, this compound is a key starting material for synthesizing quinazolinone derivatives with significant antibacterial properties. The compound 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and its methylated analogue, 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one , have been synthesized and screened against a variety of microorganisms. magnascientiapub.commediresonline.org These compounds demonstrated significant activity against both Gram-positive (Staphylococcus aureus, Bacillus species, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. magnascientiapub.com Their efficacy suggests that the 3-methoxyphenyl moiety contributes positively to the antibacterial profile of the quinazolinone scaffold. magnascientiapub.commediresonline.org

Table 2: Antibacterial Activity of (3-Methoxyphenyl)quinazolinone Derivatives

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in cancer therapy, particularly in certain types of breast cancer. nih.gov The development of small-molecule inhibitors targeting HER2 is an active area of research. However, the direct application of this compound in the synthesis of HER2-specific inhibitors is not prominently documented in the surveyed scientific literature. While various heterocyclic scaffolds are being investigated for HER2 inhibition, a direct synthetic lineage from this compound to a potent HER2-targeting agent has not been clearly established in the available research.

As mentioned in the context of neuroprotection, this compound is a valuable reagent for creating cholinesterase inhibitors. A series of asymmetric biscarbothioamide derivatives incorporating the 3-methoxyphenyl group have been synthesized and evaluated for their inhibitory activity against AChE and BChE.

Research has shown that compounds such as N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)hydrazine-1,2-bis(carbothioamide) and N1-(3-methoxyphenyl)-N2-phenylhydrazine-1,2-bis(carbothioamide) are potent inhibitors. Specifically, certain derivatives emerged as powerful dual inhibitors of both AChE and BChE, with inhibition constants (Ki) significantly lower than that of the standard drug tacrine, indicating a high degree of potency.

Table 3: Cholinesterase Inhibition by this compound Derivatives

Development of Agrochemical Intermediates

The development of novel and effective agrochemicals is crucial for modern agriculture. Heterocyclic compounds, in particular, form the backbone of many pesticides, including insecticides, herbicides, and fungicides, due to their high efficacy and target specificity. frontiersin.orgsciencescholar.us Nitrogen-containing heterocycles are especially prevalent in the agrochemical industry, with approximately 70% of commercial agrochemicals featuring at least one heterocyclic ring. sciencescholar.usjuniperpublishers.com

This compound is a valuable precursor for synthesizing such bioactive heterocyclic scaffolds. The hydrazine group is highly reactive and participates in various cyclization and condensation reactions to form stable ring structures. This reactivity is fundamental to its use in producing a range of agrochemical intermediates. While specific, commercially available pesticides derived directly from this compound are not extensively detailed in publicly available literature, its role as an intermediate is understood within the broader context of synthesizing complex molecules for agricultural applications. google.com The synthesis of hydrazine compounds for pesticidal compositions is a known area of research, indicating the importance of this class of compounds in developing new crop protection agents. google.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H10N2O | nih.gov |

| Molecular Weight | 138.17 g/mol | nih.gov |

| Melting Point | 59-60 °C | lookchem.com |

| Boiling Point | 275 °C | lookchem.com |

| CAS Number | 15384-39-1 | nih.gov |

Material Science Applications

Beyond agriculture, this compound finds utility in the realm of material science, where its chemical properties are harnessed to create polymers and colorants.

The synthesis of polymers with tailored properties is a cornerstone of modern material science. Hydrazine derivatives can be incorporated into polymer chains to create materials with specific thermal, mechanical, or optical characteristics. For instance, terpolymers have been synthesized using phenylhydrazine (B124118), a related compound, in conjunction with other monomers like p-phenylenediamine (B122844) and formaldehyde. nih.gov These reactions demonstrate the potential for hydrazine-containing compounds to act as building blocks in polymerization processes.

While research specifically detailing the use of this compound as a direct precursor for large-scale commercial polymers is not widely documented, its structural motifs are relevant to the synthesis of specialty polymers. The presence of the aromatic ring and the reactive hydrazine group allows for its potential inclusion in the synthesis of polymers such as polyhydrazides and other nitrogen-containing polymers, which can exhibit desirable properties like high thermal stability.

The synthesis of dyes and pigments is a significant area of industrial chemistry, with azo dyes representing the largest class of synthetic colorants. nih.gov These compounds are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The production of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.govunb.ca

Arylhydrazines, including this compound, are key intermediates in the synthesis of azo compounds. The synthesis process often begins with the diazotization of an aromatic amine, such as 3-methoxyaniline, which is then reduced to form the corresponding hydrazine, in this case, this compound. prepchem.com This hydrazine can then be used in subsequent reactions to form the final dye molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.

The FT-IR spectrum of (3-Methoxyphenyl)hydrazine is characterized by distinct absorption bands that confirm the presence of its key structural components: the hydrazine (B178648) moiety (-NHNH₂), the methoxy (B1213986) group (-OCH₃), and the substituted benzene (B151609) ring. While a definitive spectrum for the free base is not widely published, data for the hydrochloride salt and related structures provide a robust basis for spectral assignment.

The N-H stretching vibrations of the hydrazine group are typically observed in the 3400-3200 cm⁻¹ region. For this compound, these appear as medium to strong bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methoxy group are found in the 2950-2850 cm⁻¹ region.

A crucial feature is the C-O stretching vibration of the aryl ether linkage, which gives rise to two characteristic bands. A strong, asymmetric C-O-C stretching band is anticipated around 1250 cm⁻¹, and a symmetric stretching band is expected near 1040 cm⁻¹. The N-H bending vibrations of the hydrazine group typically appear in the 1620-1580 cm⁻¹ region. The aromatic C=C stretching vibrations within the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (1,3- or meta-substitution) influences the C-H out-of-plane bending vibrations, which are expected in the 900-690 cm⁻¹ region and can help confirm the substitution pattern.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Hydrazine (-NHNH₂) |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |

| 2950-2850 | C-H Stretch (sp³) | Methoxy (-OCH₃) |

| 1620-1580 | N-H Bend | Hydrazine (-NHNH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. In general, symmetric vibrations and those involving non-polar bonds tend to be more intense in Raman spectra.

For this compound, the symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, is expected to produce a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. The aromatic C=C stretching vibrations also give rise to strong bands in the 1600-1570 cm⁻¹ region. While the N-H stretching vibrations are visible, they are generally weaker in Raman spectra compared to FT-IR. The C-H stretching vibrations of both the aromatic ring and the methoxy group will also be present. The symmetric C-O-C stretch of the ether group is expected to be Raman active. The spectrum provides a characteristic fingerprint of the molecule, with the relative intensities of the bands differing significantly from the FT-IR spectrum, thereby aiding in a more complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton. The spectrum can be divided into the aromatic region and the aliphatic/labile proton region.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.80 ppm. The protons of the hydrazine group (-NHNH₂) are labile and their chemical shift can vary depending on solvent, concentration, and temperature; they are typically observed as broad singlets.

The aromatic protons on the meta-substituted ring will exhibit a complex splitting pattern. Based on the electronic effects of the electron-donating methoxy group and the hydrazine group, the following assignments can be predicted:

H-2: This proton is ortho to the methoxy group and para to the hydrazine group. It will likely appear as a triplet or a singlet-like peak around 6.50 ppm.

H-4: This proton is ortho to both the methoxy and hydrazine groups. It is expected to be a doublet of doublets or a triplet around 6.65 ppm.

H-5: This proton is meta to the methoxy group and ortho to the hydrazine group. It will likely appear as a triplet downfield, around 7.15 ppm, due to being less shielded.

H-6: This proton is ortho to the hydrazine group and meta to the methoxy group. It is expected to be a doublet of doublets around 6.60 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.80 | Singlet (s) |

| H-2 | ~6.50 | Triplet (t) / Singlet (s) |

| H-4 | ~6.65 | Doublet of Doublets (dd) |

| H-5 | ~7.15 | Triplet (t) |

| H-6 | ~6.60 | Doublet of Doublets (dd) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. For this compound, seven distinct signals are expected.

The carbon of the methoxy group (-OCH₃) will appear in the aliphatic region, typically around 55.2 ppm.

The aromatic carbons are found between 100 and 160 ppm. The carbon attached to the oxygen (C-3) will be the most deshielded aromatic carbon, appearing around 160.5 ppm. The carbon attached to the hydrazine group (C-1) is also deshielded and is expected around 148.0 ppm.

The remaining aromatic carbons (C-2, C-4, C-5, C-6) will have chemical shifts influenced by the substituent effects. C-5, being para to the methoxy group, is expected around 130.0 ppm. The carbons ortho and para to the electron-donating methoxy group (C-2, C-4, C-6) will be more shielded, appearing in the range of 100-115 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NHNH₂) | ~148.0 |

| C-2 | ~101.5 |

| C-3 (-OCH₃) | ~160.5 |

| C-4 | ~108.0 |

| C-5 | ~130.0 |

| C-6 | ~114.5 |

Two-dimensional (2D) NMR experiments are used to establish correlations between different nuclei, confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6), confirming their connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is invaluable for definitive assignments. For example, the proton signal at ~7.15 ppm (H-5) would show a cross-peak with the carbon signal at ~130.0 ppm (C-5). The methoxy proton singlet at ~3.80 ppm would correlate with the carbon signal at ~55.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically two or three bonds), which is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C-3 carbon (~160.5 ppm).

Correlations from the aromatic protons to their neighboring carbons, helping to piece together the aromatic system.

A crucial correlation from the proton at C-2 (~6.50 ppm) and the proton at C-6 (~6.60 ppm) to the quaternary carbon C-1 (~148.0 ppm), confirming the attachment point of the hydrazine group.

Together, these 2D NMR techniques provide unambiguous confirmation of the molecular structure of this compound, corroborating the assignments derived from 1D NMR and vibrational spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the differentiation between compounds with the same nominal mass. The exact mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (carbon-12, hydrogen-1, nitrogen-14, and oxygen-16).

For this compound, with the molecular formula C7H10N2O, the theoretical exact mass is 138.07931 Da. nih.gov HRMS analysis provides an experimental mass value that closely matches this theoretical value, thereby validating the molecular formula. acs.org

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C7H10N2O |

| Theoretical Exact Mass (Da) | 138.07931 |

| Experimental Mass (Da) | Consistent with theoretical value |

Gas chromatography-mass spectrometry (GC-MS) data further corroborates the molecular weight, showing a molecular ion peak (M+) at an m/z of 138. nih.gov The fragmentation pattern observed in mass spectrometry provides structural insights. The molecular ions are energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk For this compound, common fragments include ions with m/z values of 95 and 92, which correspond to the loss of parts of the hydrazine and methoxy groups. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or verifying the purity of a sample.

In the analysis of hydrazine compounds, chemical derivatization is often employed to improve chromatographic performance and detection sensitivity. mdpi.com Reagents can be used to react with the hydrazine functional group, forming derivatives that are more amenable to separation and ionization. sigmaaldrich.comnih.gov While specific LC-MS studies on underivatized this compound are not extensively detailed in the literature, documentation for its dihydrochloride (B599025) salt indicates the availability of LC-MS data, suggesting its utility in the analysis of this compound and its related forms. bldpharm.com The technique is crucial for monitoring reactions and identifying potential byproducts in synthetic preparations.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the primary chromophore is the methoxy-substituted benzene ring.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. youtube.com The presence of the methoxy (-OCH3) and hydrazine (-NHNH2) substituents, which are auxochromes with non-bonding electrons (n electrons), can also lead to n → π* transitions. libretexts.orgyoutube.com These substituents typically cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Studies on anisole (B1667542) (methoxybenzene) show characteristic absorption peaks around 270 nm. aatbio.com Research on other anisole-containing compounds reports absorption maxima in the 325 nm region. researchgate.netusc.edu Therefore, this compound is expected to exhibit strong absorption bands in the UV region, characteristic of its substituted aromatic structure.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| π → π* | Benzene Ring | 250 - 280 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise details on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SXRD) is the most powerful technique for elucidating the exact molecular structure. jst.go.jpnih.gov This method requires a high-quality single crystal of the compound. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional map of electron density, from which the atomic positions can be determined. acs.org

While a specific crystal structure for this compound is not publicly available, analysis of closely related methoxyphenyl and phenylhydrazine (B124118) derivatives provides insight into the expected structural parameters. For example, studies on other methoxyphenyl-containing organic molecules have determined their crystal systems to be monoclinic or triclinic. iucr.orgresearchgate.netiucr.org These analyses reveal precise bond lengths, torsion angles, and how molecules pack together in the crystal lattice through various intermolecular interactions. iucr.orgresearchgate.net

Table 3: Representative Single-Crystal Data for a Related Methoxyphenyl Compound

| Parameter | Example Value (for a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2880 |

| b (Å) | 8.1030 |

| c (Å) | 28.460 |

| β (°) | 94.018 |

Data is illustrative and based on the analysis of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a related compound, to demonstrate typical output from a single-crystal XRD experiment. researchgate.net

Powder X-ray Diffraction (P-XRD) for Crystalline Properties

Powder X-ray diffraction (P-XRD) is used when suitable single crystals cannot be grown. researchgate.net This technique is performed on a polycrystalline (powder) sample and is invaluable for identifying crystalline phases, determining lattice parameters, and assessing sample purity. libretexts.org